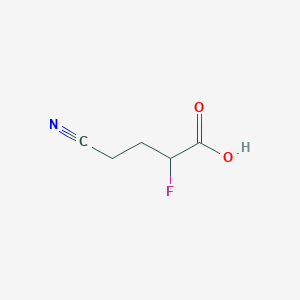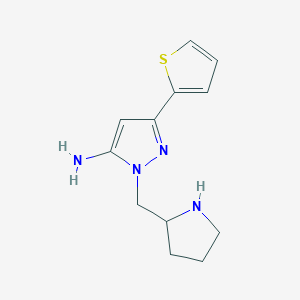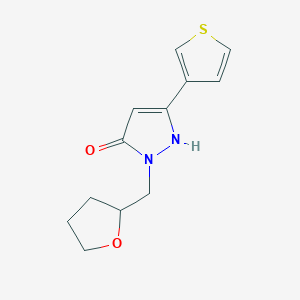
4-Cyano-2-fluorobutanoic acid
描述
“4-Cyano-2-fluorophenylboronic acid” is a compound with the empirical formula C7H5BFNO2 . Another compound, “4-Cyano-2-fluorobenzoic acid”, has the empirical formula C8H4FNO2 . Both compounds are used in laboratory settings .
Synthesis Analysis
A novel glutamine derivative, (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid, (2S,4R)-4-[18F]FCABA ([18F]1), was designed and synthesized . Its absolute configuration was determined by analyzing the single crystal of its derivative .
Molecular Structure Analysis
The molecular weight of “4-Cyano-2-fluorophenylboronic acid” is 164.93 . For “4-Cyano-2-fluorobenzoic acid”, the molecular weight is 165.12 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Cyano-2-fluorophenylboronic acid” include a density of 1.4±0.1 g/cm3, boiling point of 347.9±52.0 °C at 760 mmHg, and a flash point of 164.2±30.7 °C .
作用机制
Target of Action
The primary target of 4-Cyano-2-fluorobutanoic acid is the amino acid transporter systems . These systems are crucial for the uptake of amino acids into cells, and are particularly important in rapidly proliferating cells, such as cancer cells .
Mode of Action
This compound interacts with its targets by mimicking the structure of natural amino acids, allowing it to be taken up by the same transport systems . Once inside the cell, it can interfere with normal metabolic processes .
Biochemical Pathways
It is known that the compound can interfere with the metabolism of glutamine, an amino acid that is an important nutrient source for tumor proliferation .
Pharmacokinetics
It has been shown that the compound has high tumor-to-muscle ratios at the 60-minute time point, suggesting that it is readily taken up by tumor cells and retained for a significant period of time .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be complex and varied, given its potential to interfere with multiple metabolic pathways. One key effect is likely to be the disruption of amino acid metabolism in tumor cells, which could inhibit their growth and proliferation .
安全和危害
生化分析
Biochemical Properties
4-Cyano-2-fluorobutanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with amino acid transporter systems, similar to other fluorinated amino acid derivatives . These interactions are crucial for understanding how this compound can be utilized in metabolic studies and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the proliferation of tumor cells by altering nutrient uptake and metabolic flux . Additionally, it has been observed to impact amino acid transporter systems in various cell types, highlighting its potential as a tool for studying cellular metabolism and signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in amino acid metabolism, leading to changes in gene expression and cellular function . The compound’s fluorine atom plays a crucial role in these interactions, enhancing its binding affinity and specificity for target enzymes and proteins. This mechanism of action is essential for understanding the compound’s potential therapeutic applications and its role in metabolic studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation products and their impact on cellular processes must also be considered to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic potential. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular function . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications and metabolic studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical studies and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in biochemical research.
属性
IUPAC Name |
4-cyano-2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2/c6-4(5(8)9)2-1-3-7/h4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJFUJHMRFHUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1490369.png)
![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1490370.png)
![1-(prop-2-yn-1-yl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490371.png)

![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490374.png)
![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1490375.png)
![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1490376.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490379.png)
![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1490380.png)
![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490385.png)